HTHQ Parent Scaffold Demonstrates Superior Efficacy over Rasagiline on Multiple Oxidative Stress and Neuroinflammation Endpoints in Parkinson's Disease Model
In a rotenone-induced Parkinson's disease rat model, the parent scaffold HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) at 50 mg/kg was directly compared with the clinically approved MAO-B inhibitor rasagiline at 0.09 mg/kg. HTHQ at 50 mg/kg more effectively reduced serum 8-isoprostane concentration and diene conjugate (DC) content in brain and serum (p < 0.05) and oxidative modification of proteins (OMP) levels in brain (p < 0.01) and serum (p < 0.01) compared to rasagiline [1]. HTHQ also outperformed rasagiline in reducing myeloperoxidase (MPO) activity in brain (p < 0.05) and downregulating proinflammatory mRNA levels of Il1b, Tnf, and Nfkb2 in cerebral cortex (p < 0.01) [1]. A second independent study confirmed that HTHQ at 50 mg/kg had a greater impact on the majority of examined variables compared to rasagiline [2]. CAVEAT: These data were generated with HTHQ (CAS 61855-46-7), not with the target 7-dimethylaminomethyl derivative directly. Evidence is class-level inference transferred from the shared 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol core scaffold.
| Evidence Dimension | Oxidative stress parameter reduction in rotenone-induced PD rat model — HTHQ (50 mg/kg) vs rasagiline (0.09 mg/kg) |
|---|---|
| Target Compound Data | HTHQ 50 mg/kg (parent scaffold of target compound): significantly reduced 8-isoprostane, DC (brain & serum, p < 0.05), OMP (brain, p < 0.01; serum, p < 0.01), MPO activity (brain, p < 0.05), and Il1b/Tnf/Nfkb2 mRNA (cortex, p < 0.01) vs rotenone group. |
| Comparator Or Baseline | Rasagiline 0.09 mg/kg: also reduced oxidative stress parameters but was significantly less effective than HTHQ 50 mg/kg on the endpoints listed. |
| Quantified Difference | Statistical superiority of HTHQ over rasagiline demonstrated at p < 0.05 to p < 0.01 across at least 9 distinct oxidative stress and inflammatory biomarkers. |
| Conditions | Male Wistar rats; rotenone-induced PD model (2.5 mg/kg intraperitoneal, 10 days); HTHQ administered intraperitoneally at 25 or 50 mg/kg for 10 days; rasagiline at 0.09 mg/kg; n = 12 per group. |
Why This Matters
The parent scaffold outperforms a clinically approved MAO-B inhibitor on oxidative stress and neuroinflammation endpoints, establishing the tetrahydroquinolin-6-ol core as a validated starting point for neuroprotective research — a validation not yet established for other antioxidant chemotypes such as ethoxyquin or simple phenolics.
- [1] Kryl'skii ED, Razuvaev GA, Popova TN, Medvedeva SM, Shikhaliev KS. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Curr Issues Mol Biol. 2023;45(9):7653-7667. doi:10.3390/cimb45090483 View Source
- [2] Kryl'skii ED, Razuvaev GA, Popova TN, Shikhaliev KS, et al. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease. Neurochem Res. 2024;49(5):1387-1405. doi:10.1007/s11064-024-04125-9 View Source
